N-([2,4'-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide
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Overview
Description
N-([2,4’-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide is a complex organic compound that features a bipyridine moiety linked to a methylisoxazole carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps:
Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of pyridine derivatives. For example, 2,4’-bipyridine can be prepared by the oxidative coupling of 2-pyridylboronic acid using a palladium catalyst.
Synthesis of the Methylisoxazole Intermediate: The 5-methylisoxazole-4-carboxylic acid can be synthesized via a cyclization reaction of appropriate precursors, such as 3-methyl-2-butanone and hydroxylamine.
Coupling Reaction: The final step involves coupling the bipyridine intermediate with the methylisoxazole intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The bipyridine moiety can undergo oxidation reactions, forming N-oxides.
Reduction: The compound can be reduced under hydrogenation conditions to modify the bipyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the bipyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is commonly used for reduction.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: N-oxides of the bipyridine moiety.
Reduction: Reduced bipyridine derivatives.
Substitution: Various substituted bipyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-([2,4’-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide is used as a ligand in coordination chemistry. Its ability to coordinate with metal ions makes it valuable in the synthesis of metal-organic frameworks (MOFs) and catalysts.
Biology
In biological research, this compound can be used to study the interactions between small molecules and proteins. Its bipyridine moiety allows it to bind to metal ions in metalloenzymes, making it useful in enzyme inhibition studies.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as conductive polymers and sensors, due to its electronic properties.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, affecting its reactivity and interactions with other molecules. The bipyridine moiety can participate in redox reactions, while the isoxazole ring can engage in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Another bipyridine derivative, commonly used as a ligand in coordination chemistry.
4,4’-Bipyridine: Similar to 2,2’-bipyridine but with different electronic properties due to the position of the nitrogen atoms.
5-Methylisoxazole-4-carboxamide: A simpler analog without the bipyridine moiety.
Uniqueness
N-([2,4’-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide is unique due to the combination of the bipyridine and isoxazole moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs. Its ability to coordinate with metal ions and participate in redox reactions makes it particularly valuable in both research and industrial applications.
Properties
IUPAC Name |
5-methyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-14(10-20-22-11)16(21)19-9-13-3-2-6-18-15(13)12-4-7-17-8-5-12/h2-8,10H,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQRMBJCADBPCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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